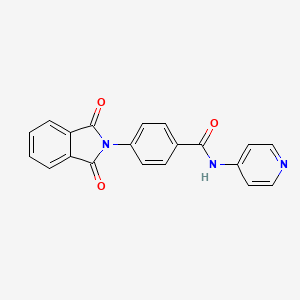

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide

カタログ番号 B2829124

CAS番号:

955299-30-6

分子量: 343.342

InChIキー: LWSIDPHKGNVFTP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoindolinone and has been synthesized using various methods.

科学的研究の応用

- DIBA has shown promise as an anticancer agent . Researchers have investigated its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets histone deacetylases (HDACs) , which play a crucial role in epigenetic regulation. By inhibiting HDACs, DIBA can potentially suppress tumor growth and induce apoptosis in cancer cells .

- Inflammation is a common factor in various diseases. DIBA has been studied for its anti-inflammatory effects . It modulates inflammatory pathways by inhibiting NF-κB , a transcription factor involved in immune responses. This property makes DIBA a potential candidate for developing anti-inflammatory drugs .

- DIBA exhibits neuroprotective properties . It can enhance neuronal survival and protect against oxidative stress-induced damage. Researchers have explored its potential in treating neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease . By targeting specific pathways, DIBA may help mitigate neuroinflammation and neuronal loss .

- Viral infections remain a global health challenge. DIBA has demonstrated antiviral activity against certain viruses, including HIV-1 . It interferes with viral replication by inhibiting reverse transcriptase , a key enzyme in the virus life cycle. Further studies are needed to explore its full potential as an antiviral agent .

- Epigenetic modifications play a critical role in gene expression. DIBA’s HDAC inhibitory activity affects histone acetylation, leading to altered gene expression patterns. Researchers investigate its use in epigenetic therapies, particularly in conditions where aberrant gene regulation contributes to disease progression .

- DIBA serves as a valuable chemical tool in chemical biology research . Scientists use it as a probe to study HDACs and other cellular processes. Its specificity and potency make it useful for dissecting complex biological pathways and validating drug targets .

Anticancer Properties

Anti-inflammatory Activity

Neuroprotection and Neurodegenerative Diseases

Antiviral Activity

Epigenetic Modulation

Chemical Biology and Probe Development

特性

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3/c24-18(22-14-9-11-21-12-10-14)13-5-7-15(8-6-13)23-19(25)16-3-1-2-4-17(16)20(23)26/h1-12H,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSIDPHKGNVFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(4-bromo-2-fluorophenyl)-1-(5-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2829041.png)

![8-hexyl-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2829048.png)

![Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2829049.png)

![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2829053.png)

![[3-(4-Bromophenoxy)propyl]methylamine oxalate](/img/structure/B2829058.png)

![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2829060.png)

![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)